molecular formula C11H10N2O4 B1440597 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid CAS No. 1283108-18-8

3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid

Cat. No.: B1440597
CAS No.: 1283108-18-8
M. Wt: 234.21 g/mol
InChI Key: NFIJPSQGZGIBHV-UHFFFAOYSA-N
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Description

3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is a heterocyclic compound that features both furan and pyridazine rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: Both the furan and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, derivatives of this compound are being investigated for their potential to treat various diseases. The presence of both furan and pyridazine rings allows for interactions with multiple biological pathways, making it a versatile molecule for drug discovery .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The furan and pyridazine rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid lies in its dual-ring structure, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-4-3-8(9-2-1-7-17-9)12-13(10)6-5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIJPSQGZGIBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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